molecular formula C28H24ClN5O2 B11148579 7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11148579
M. Wt: 498.0 g/mol
InChI Key: AXGVEKVTMNLRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, a tricyclic system integrating fused aromatic and heterocyclic rings. Key substituents include a 2-chlorophenylmethyl group at position 7, an imino group at position 6, and an N-(1-phenylethyl)amide moiety at position 3.

Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX for refinement and ORTEP-3/WinGX for graphical representation .

Properties

Molecular Formula

C28H24ClN5O2

Molecular Weight

498.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H24ClN5O2/c1-17-9-8-14-33-25(17)32-26-22(28(33)36)15-21(27(35)31-18(2)19-10-4-3-5-11-19)24(30)34(26)16-20-12-6-7-13-23(20)29/h3-15,18,30H,16H2,1-2H3,(H,31,35)

InChI Key

AXGVEKVTMNLRGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NC(C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure. This can be achieved through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and various aldehydes or ketones. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity.

    Pathways: Biological pathways that are affected by the compound’s interaction with its targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s tricyclic core distinguishes it from spirocyclic analogs (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione), which feature a central spiro atom and benzothiazole substituents . Key differences include:

Property Target Compound Spirocyclic Analog
Core Structure Tricyclic (1,7,9-triazatricyclo) Spiro (7-oxa-9-aza-spiro[4.5]decane)
Key Substituents 2-Chlorophenylmethyl, phenylethylamide Benzothiazol-2-yl, dimethylaminophenyl
Functional Groups Imino, oxo, carboxamide Carbonyl, hydroxyl, benzothiazole
Potential Bioactivity Likely kinase inhibition (hypothesized from tricyclic cores) Antimicrobial/antiviral (common in benzothiazole systems)

Electronic and Steric Effects

  • Tricyclic Core : The fused triazatricyclo system may exhibit reduced ring strain compared to spiro systems, enhancing stability. The planar aromatic regions could promote π-π stacking with protein targets.
  • In contrast, benzothiazole analogs rely on sulfur and nitrogen heteroatoms for electron delocalization .

Research Methodologies and Tools

  • Crystallography : Tools like SHELX and WinGX enable precise determination of bond lengths, angles, and intermolecular interactions, critical for comparing steric and electronic profiles .
  • Spectroscopic Analysis : IR and UV-Vis spectra (as used in spiro compound studies ) could differentiate the target compound’s functional groups from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.